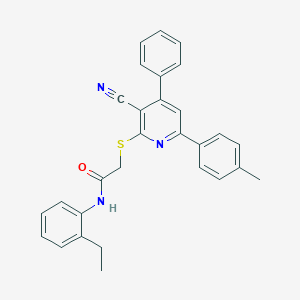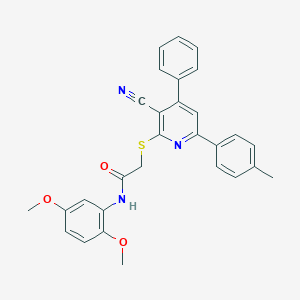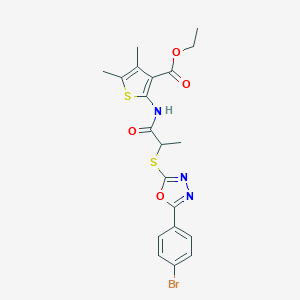
Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamido)-4,5-dimethylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the 1,3,4-oxadiazole ring, which is then coupled with a bromophenyl group. This intermediate is further reacted with thiophene derivatives under controlled conditions to form the final product. Common reagents used in these reactions include bromine, thiourea, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution of the bromine atom could yield various substituted thiophenes.
科学研究应用
Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamido)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamido)-4,5-dimethylthiophene-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, inhibiting their function. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions with aromatic amino acids .
相似化合物的比较
Similar Compounds
Ethyl 2-bromo-(4-bromophenyl)acetate: Similar in structure but lacks the oxadiazole and thiophene rings.
1,3,4-Oxadiazole derivatives: Share the oxadiazole ring but differ in other substituents.
Thiophene derivatives: Contain the thiophene ring but differ in other functional groups.
Uniqueness
Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamido)-4,5-dimethylthiophene-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the oxadiazole and thiophene rings allows for diverse interactions with biological targets, making it a versatile compound for research and development .
属性
CAS 编号 |
332162-04-6 |
|---|---|
分子式 |
C20H20BrN3O4S2 |
分子量 |
510.4g/mol |
IUPAC 名称 |
ethyl 2-[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoylamino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H20BrN3O4S2/c1-5-27-19(26)15-10(2)11(3)29-18(15)22-16(25)12(4)30-20-24-23-17(28-20)13-6-8-14(21)9-7-13/h6-9,12H,5H2,1-4H3,(H,22,25) |
InChI 键 |
XWRBAOVJZJCPDY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(C)SC2=NN=C(O2)C3=CC=C(C=C3)Br |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(C)SC2=NN=C(O2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B409421.png)
![N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~4~,N~4~-diethyl-1,4-benzenediamine](/img/structure/B409425.png)
![N,N-diethyl-N'-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine](/img/structure/B409428.png)
![N1,N1-DIETHYL-N4-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE](/img/structure/B409430.png)

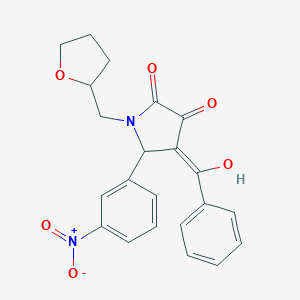
![2-{[3-cyano-6-(4-methylphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B409436.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B409437.png)
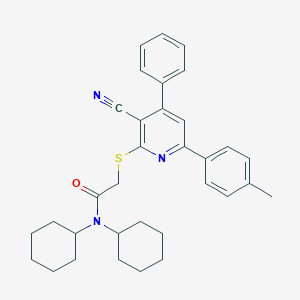
![2-{[4-(4-chlorophenyl)-3-cyano-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N,N-dicyclohexylacetamide](/img/structure/B409439.png)

![6-(4-methylphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-phenylnicotinonitrile](/img/structure/B409441.png)
